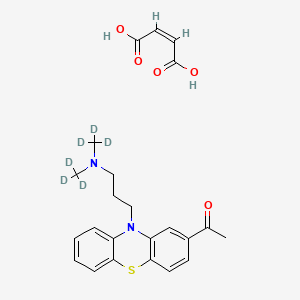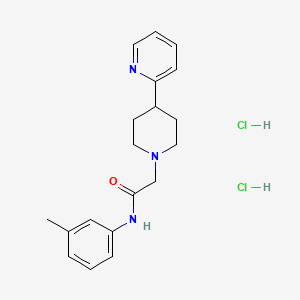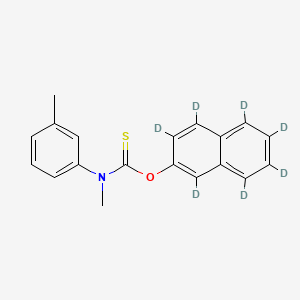
3-Ethyl-2-imine Meloxicam-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-imine Meloxicam-d5 is a deuterated analog of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterated form is used in research to study the pharmacokinetics and metabolism of Meloxicam. The compound has a molecular formula of C16H12D5N3O4S2 and a molecular weight of 384.48 .
Preparation Methods
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the incorporation of deuterium atoms into the Meloxicam structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
3-Ethyl-2-imine Meloxicam-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-2-imine Meloxicam-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of Meloxicam. Its deuterated form allows researchers to track the compound more accurately in biological systems using techniques such as mass spectrometry. This compound is also used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. It inhibits the enzymes cyclooxygenase 1 and 2, leading to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and pain in the body.
Comparison with Similar Compounds
3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. Similar compounds include:
Meloxicam: The non-deuterated form used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for more precise tracking in research studies .
Properties
CAS No. |
1331635-89-2 |
|---|---|
Molecular Formula |
C16H17N3O4S2 |
Molecular Weight |
384.48 |
IUPAC Name |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1$l^{6} |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
SMILES |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Synonyms |
N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


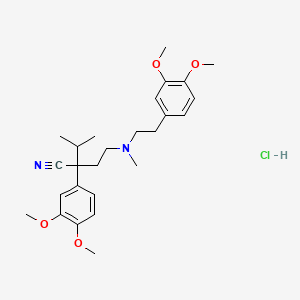
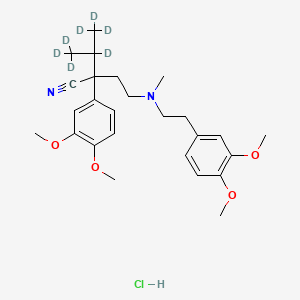


![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)
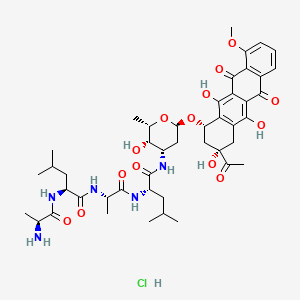

![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)
